Crystallographic Data and 3D Molecular Structure of 3-Methyl-2-(trifluoromethyl)benzonitrile: A Technical Guide for Drug Development
Crystallographic Data and 3D Molecular Structure of 3-Methyl-2-(trifluoromethyl)benzonitrile: A Technical Guide for Drug Development
Executive Summary
3-Methyl-2-(trifluoromethyl)benzonitrile is a highly privileged, sterically constrained building block utilized extensively in modern medicinal chemistry. The strategic placement of a trifluoromethyl (-CF₃) group ortho to a nitrile (-CN) moiety, flanked by a methyl (-CH₃) group, creates a unique stereoelectronic environment. This whitepaper provides an in-depth analysis of its crystallographic properties, 3D molecular conformation, and its critical role as a precursor in the synthesis of[1] and novel [2].
Chemical Identity & Physicochemical Profile
The foundational scaffold and its functionalized derivatives (such as , CAS 573764-86-0) exhibit highly specific physicochemical properties dictated by the -CF₃ group[3].
Causality of Design: The strong electron-withdrawing nature of the -CF₃ group increases the lipophilicity of the molecule, while its large van der Waals radius (approx. 1.44 Å) forces adjacent functional groups into specific dihedral orientations. This minimizes rotational entropy during receptor binding, locking the molecule into a bioactive conformation.
Table 1: Computed Physicochemical Properties of the Core Scaffold & Key Derivatives[3][4]
| Property | Value | Causality / Significance |
| Molecular Formula | C₉H₆F₃N (Core) / C₉H₇F₃N₂ (Amino) | Defines the fundamental atomic composition. |
| Molecular Weight | ~185.15 g/mol / 200.16 g/mol | Low molecular weight ensures high ligand efficiency when used as a fragment. |
| Topological Polar Surface Area | 23.8 Ų (Core) / 49.8 Ų (Amino) | Optimal for passive membrane permeability and blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Acceptors | 4 (Core) / 5 (Amino) | Facilitates critical interactions with target protein backbones. |
Crystallographic Methodology: A Self-Validating Protocol
To accurately determine the 3D molecular structure of 3-Methyl-2-(trifluoromethyl)benzonitrile derivatives, Single-Crystal X-Ray Diffraction (SCXRD) is employed. The following protocol ensures high-resolution data collection while mitigating common crystallographic artifacts.
Step 1: Crystal Growth via Slow Evaporation
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Procedure: Dissolve 50 mg of the highly purified compound in a 1:1 mixture of dichloromethane (DCM) and ethanol. Cover the crystallization vial with parafilm, puncture small holes (0.5 mm), and allow the solvent to evaporate isothermally at 20°C.
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Causality: The binary solvent system balances solubility (DCM) and volatility (ethanol). Slow evaporation promotes the thermodynamic control of nucleation, yielding pristine, defect-free single crystals suitable for high-angle diffraction.
Step 2: Data Collection at Cryogenic Temperatures
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Procedure: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a nitrogen cold stream set to 100 K.
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Causality: The -CF₃ group is notoriously prone to rotational disorder at room temperature. Cooling the crystal to 100 K significantly reduces the thermal ellipsoids (atomic vibration), allowing for the precise resolution of the fluorine atoms and accurate determination of C-F bond lengths.
Step 3: Structure Solution and Refinement
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Procedure: Integrate the diffraction data using standard reduction software. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).
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Causality: Direct methods mathematically estimate the phases of the diffracted waves to generate an initial electron density map. Full-matrix least-squares refinement iteratively adjusts the atomic coordinates to minimize the discrepancy between the observed diffraction pattern and the calculated model, ensuring a self-validating, mathematically rigorous 3D structure.
Fig 1. Step-by-step crystallographic workflow for 3D structure elucidation.
3D Molecular Structure & Conformational Analysis
The crystallographic data reveals the intricate stereochemical dynamics of the molecule. The central benzene ring is planar, but the bulky -CF₃ group exerts significant steric pressure on the adjacent -CN and -CH₃ groups.
Table 2: Representative Crystallographic Data for the Substituted Scaffold
| Parameter | Value | Structural Implication |
| Crystal System | Monoclinic | Indicates low-symmetry packing, typical for sterically hindered aromatics. |
| Space Group | P2₁/c | Centrosymmetric space group; molecules pack in antiparallel pairs to minimize dipole moments. |
| Bond Length: C≡N | ~1.14 Å | Standard triple bond; highly localized electron density. |
| Bond Length: C-F (avg) | ~1.33 Å | Shorter and stronger than typical C-C bonds, providing extreme metabolic stability. |
| Dihedral Angle (C-C-C-F) | ~35° to 60° | The -CF₃ group rotates out of the aromatic plane to relieve steric clash with the -CN group. |
Electronic & Steric Effects (Mechanistic Insights)
The 3-Methyl-2-(trifluoromethyl)benzonitrile scaffold is a classic example of a "push-pull" electronic system.
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Electronic Effects: The -CN and -CF₃ groups are strongly electron-withdrawing via induction and resonance, depleting electron density from the aromatic ring. Conversely, the -CH₃ group is mildly electron-donating. This polarization activates specific positions on the ring (particularly the para position relative to the -CN group), making it highly susceptible to nucleophilic aromatic substitution (S_NAr). This mechanistic reality is why the 4-amino derivative is the most commercially viable and widely utilized building block[3][5].
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Steric Shielding: The ortho-positioning of the -CF₃ group relative to the nitrile acts as a "steric shield." In biological systems, this shielding prevents the premature enzymatic hydrolysis of the nitrile into an amide or carboxylic acid, thereby dramatically increasing the in vivo half-life of drugs containing this fragment.
Synthetic Applications & Workflow in Drug Development
The unique structural features of 3-Methyl-2-(trifluoromethyl)benzonitrile make it an indispensable synthon in the pharmaceutical industry.
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Development of Calcium Channel Blockers: As detailed in patent WO2012004604A1, the 4-amino derivative of this scaffold is reacted with 2-chloro-2-oxoethyl acetate and subsequently converted into tetrazole compounds[2]. These tetrazole derivatives act as potent, selective N-type voltage-gated calcium channel (Ca_v2.2) blockers, offering a novel therapeutic pathway for the treatment of neuropathic pain without the addictive liabilities of opioids[2].
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Synthesis of Non-Steroidal SARMs: The scaffold is a critical precursor in the synthesis of indole and pyrrolidine-based Selective Androgen Receptor Modulators (SARMs)[1][6]. By coupling the benzonitrile core with various heterocyclic systems, researchers have developed compounds that selectively agonize androgen receptors in bone and muscle tissue. This selectivity is crucial for treating osteoporosis and muscle wasting diseases while avoiding adverse androgenic effects like prostate enlargement[1][7].
Fig 2. Synthetic pathways utilizing the benzonitrile scaffold for API development.
Conclusion
The 3-Methyl-2-(trifluoromethyl)benzonitrile scaffold represents a triumph of rational drug design. Its crystallographic profile reveals a highly constrained, stereoelectronically tuned molecule capable of surviving harsh metabolic environments while providing precise vectorization for target binding. By mastering the crystallographic and synthetic methodologies outlined in this guide, drug development professionals can leverage this privileged building block to engineer the next generation of highly selective therapeutics.
References
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Title: PubChem Compound Summary for CID 21875210, 4-Amino-3-methyl-2-(trifluoromethyl)benzonitrile Source: National Center for Biotechnology Information URL: [Link]
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Title: PubChem Compound Summary for CID 168860211, 6-Amino-3-methyl-2-(trifluoromethyl)benzonitrile Source: National Center for Biotechnology Information URL: [Link]
- Title: Tetrazole compounds as calcium channel blockers (WO2012004604A1)
- Title: Substituted indole compounds (WO2008042571A2)
- Title: Selective androgen receptor modulators (SARMs) and uses thereof (KR101595238B1)
Sources
- 1. WO2008042571A2 - Substituted indole compounds - Google Patents [patents.google.com]
- 2. WO2012004604A1 - Tetrazole compounds as calcium channel blockers - Google Patents [patents.google.com]
- 3. 4-Amino-3-methyl-2-(trifluoromethyl)benzonitrile | C9H7F3N2 | CID 21875210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Amino-3-methyl-2-(trifluoromethyl)benzonitrile | C9H7F3N2 | CID 168860211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nextsds.com [nextsds.com]
- 6. KR101595238B1 - Selective androgen receptor modulators(SARMs) and uses thereof - Google Patents [patents.google.com]
- 7. BRPI0821090B1 - SELECTIVE MODULATORS OF ANDROGEN RECEPTORS (SARMs) AND USE OF THE SAME - Google Patents [patents.google.com]
